Product packaging for Ethyl benzo[b]thiophene-6-carboxylate(Cat. No.:CAS No. 132526-08-0)

Ethyl benzo[b]thiophene-6-carboxylate

Cat. No.: B3097906
CAS No.: 132526-08-0
M. Wt: 206.26 g/mol
InChI Key: QBZJNXZGYVMAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl benzo[b]thiophene-6-carboxylate is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the benzo[b]thiophene class of heterocyclic compounds, which are widely recognized for their versatile biological activities. While the specific data for this compound is evolving, research on its close structural analogues reveals a strong potential for developing novel therapeutic agents. These analogues are key precursors in synthesizing compounds evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacterial strains, as well as antifungal properties . Furthermore, derivatives of ethyl benzo[b]thiophene carboxylate have been studied for their antioxidant capabilities in DPPH assays and have shown promising anticancer activity against human lung cancer cell lines (A-549) in vitro . The ethyl ester group is a common feature in these research compounds, serving as a critical synthetic handle for further chemical modifications to explore structure-activity relationships (SAR) and optimize biological potency . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2S B3097906 Ethyl benzo[b]thiophene-6-carboxylate CAS No. 132526-08-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-benzothiophene-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-2-13-11(12)9-4-3-8-5-6-14-10(8)7-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZJNXZGYVMAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of Ethyl Benzo B Thiophene 6 Carboxylate

Electrophilic Aromatic Substitution on the Benzo[b]thiophene Moiety

The benzo[b]thiophene ring system is aromatic and undergoes electrophilic substitution. The regioselectivity of these reactions is influenced by the inherent electronic properties of the bicyclic system and the directing effects of existing substituents. In the case of ethyl benzo[b]thiophene-6-carboxylate, the ester group on the benzene (B151609) ring is deactivating, which tends to direct incoming electrophiles to other positions.

Regioselective Nitration and Halogenation Studies

Electrophilic substitution on the unsubstituted benzo[b]thiophene ring predominantly occurs at the C3 position due to the higher electron density of the thiophene (B33073) ring compared to the benzene ring. However, the presence of an electron-withdrawing carboxylate group at the 6-position on the benzene ring alters this preference.

Nitration studies on analogous compounds, such as benzo[b]thiophene-2-carboxylic acid, have shown that substitution can occur at various positions. When nitrated, a mixture of 3-, 4-, 6-, and 7-nitro derivatives is often obtained, with the potential for electrophilic displacement of the carboxyl group to yield a nitrobenzo[b]thiophene. rsc.org For this compound, nitration is expected to introduce a nitro group onto the benzene ring, likely at the C4 or C7 positions, which are ortho and para to the activating sulfur atom and meta to the deactivating carboxylate group.

Halogenation of the benzo[b]thiophene core, typically with reagents like bromine or N-bromosuccinimide (NBS), also shows a preference for the thiophene ring. cdnsciencepub.com While the 3-position is generally the most reactive site in unsubstituted benzo[b]thiophene, the electronic influence of the 6-carboxylate group can also lead to substitution on the benzene moiety. The precise regioselectivity would depend on the specific halogenating agent and reaction conditions employed. acs.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzo[b]thiophenes

Reaction Substrate Reagents Major Products Reference
Nitration Benzo[b]thiophene-2-carboxylic acid HNO₃ / H₂SO₄ Mixture of 3-, 4-, 6-, 7-nitro isomers rsc.org
Halogenation Benzo[b]thiophene Br₂ / Acetic Acid 3-Bromobenzo[b]thiophene cdnsciencepub.com
Halogenation o-(1-Alkynyl)thioanisole I₂, NBS 3-Halobenzo[b]thiophene acs.org

C-H Functionalization Strategies

Modern synthetic methods have enabled the direct functionalization of C-H bonds, providing efficient routes to arylated and alkylated benzo[b]thiophenes without the need for pre-functionalized starting materials. Palladium-catalyzed direct arylation is a prominent strategy in this regard. nih.govnih.gov

For benzo[b]thiophene derivatives, C-H arylation can be directed to either the C2 or C3 position of the thiophene ring, depending on the catalyst and reaction conditions. nih.govacs.org For instance, regioselective β-arylation (C3-position) of benzo[b]thiophenes has been achieved at room temperature using aryl iodides. nih.gov Conversely, C2-selective arylation has been demonstrated for benzo[b]thiophene 1,1-dioxides. acs.org Given the electronic nature of this compound, it is a suitable candidate for such palladium-catalyzed C-H functionalization reactions, which would likely occur on the electron-rich thiophene ring at the C2 or C3 position. These methods offer a powerful tool for building molecular complexity from the core benzo[b]thiophene structure.

Table 2: C-H Functionalization Reactions of Benzo[b]thiophene Derivatives

Reaction Type Substrate Catalyst/Reagents Position of Functionalization Reference
Direct β-Arylation Benzo[b]thiophene Pd Catalyst / Aryl Iodide C3 nih.gov
Direct α-Arylation Benzo[b]thiophene Pd(OAc)₂ / Ag₂O C2 acs.org
Oxidative Cross-Coupling Benzo[b]thiophene 1,1-dioxide Pd(OAc)₂ / Arylboronic Acid C2 acs.org

Transformations Involving the Carboxylate Group

The ethyl carboxylate group at the 6-position is a key functional handle that allows for a range of chemical modifications, including hydrolysis to the corresponding carboxylic acid and conversion into amides and hydrazides.

Hydrolysis to Carboxylic Acids

The ethyl ester of benzo[b]thiophene-6-carboxylic acid can be readily hydrolyzed to the parent carboxylic acid under basic conditions. A standard procedure involves heating the ester with an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a co-solvent like ethanol (B145695). nih.gov The reaction proceeds through nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid, benzo[b]thiophene-6-carboxylic acid. This carboxylic acid is a crucial intermediate for the synthesis of other derivatives, such as amides and more complex esters.

Formation of Amides and Hydrazides

The ethyl carboxylate can be converted into amides and hydrazides, which are important functional groups in medicinal chemistry. The formation of hydrazides can be achieved by the direct reaction of this compound with hydrazine (B178648) hydrate, often with heating in a solvent like ethanol. nih.gov This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile.

To form amides, it is generally more efficient to first hydrolyze the ethyl ester to the carboxylic acid, as described in the previous section. The resulting benzo[b]thiophene-6-carboxylic acid can then be coupled with a primary or secondary amine using a variety of standard amide coupling reagents. Common methods include the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. nih.gov These methods provide access to a wide array of N-substituted benzo[b]thiophene-6-carboxamides.

Heterocycle Modification and Ring Reactions

Beyond functionalization of the existing rings, the benzo[b]thiophene core itself can participate in reactions that modify the heterocyclic structure. These reactions include cycloadditions and rearrangements that can lead to the formation of more complex fused ring systems.

The thiophene ring of benzo[b]thiophene, particularly when activated as an S-oxide or S,S-dioxide, can act as a diene in Diels-Alder reactions. rsc.orgiosrjournals.orgresearchgate.net For example, benzo[b]thiophene S,S-dioxides have been shown to react with dienophiles like tetraarylcyclopentadienones to form substituted dibenzothiophenes. rsc.orgresearchgate.net This type of [4+2] cycloaddition provides a powerful method for constructing polycyclic aromatic systems.

Furthermore, the benzo[b]thiophene scaffold can be used as a building block for the synthesis of other fused heterocyclic systems. For instance, appropriately substituted benzo[b]thiophenes can undergo intramolecular cyclization reactions to form thieno[c]quinolines and other related structures. nih.govresearchgate.netnih.govresearchgate.net These transformations often involve the formation of new rings by leveraging functional groups on both the thiophene and benzene portions of the molecule, demonstrating the utility of the benzo[b]thiophene core in constructing diverse and complex heterocyclic architectures. In some cases, ring-opening of the thiophene moiety can occur, particularly in reactions with transition metal clusters, leading to novel organometallic complexes. researchgate.net

Oxidation of the Thiophene Sulfur Atom

The sulfur atom in the benzo[b]thiophene ring can be selectively oxidized to form the corresponding S-oxide (sulfoxide) or S,S-dioxide (sulfone). These oxidized derivatives are not merely metabolic products but also serve as valuable synthetic intermediates, particularly in cycloaddition reactions. researchgate.netresearchgate.net The electron-withdrawing nature of the ester group at the 6-position can influence the reactivity of the thiophene sulfur, making the oxidation more challenging compared to electron-rich benzo[b]thiophenes.

Various oxidizing agents have been employed for this transformation. A common method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), often in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) to facilitate the reaction. semanticscholar.orgresearchgate.net Another effective system for oxidizing electron-poor benzo[b]thiophenes is a combination of hydrogen peroxide (H₂O₂) and phosphorus pentoxide (P₂O₅), which provides a clean conversion to the corresponding sulfones. researchgate.net Biocatalytic methods, using enzymes like styrene (B11656) monooxygenase expressed in E. coli, have also been shown to oxidize benzo[b]thiophenes to their sulfoxides, although the product can sometimes racemize rapidly. nih.gov

The oxidation state of the sulfur atom significantly alters the electronic properties and reactivity of the benzo[b]thiophene ring system. The resulting sulfones, in particular, are useful as dipolarophiles and synthons in various chemical transformations. researchgate.net

Table 1: Oxidation of Benzo[b]thiophene Derivatives

Starting Material Oxidizing Agent Product Reference
Benzo[b]thiophene m-CPBA, BF₃·Et₂O Benzo[b]thiophene S-oxide semanticscholar.orgresearchgate.net
Electron-poor Benzo[b]thiophenes H₂O₂, P₂O₅ Benzo[b]thiophene 1,1-dioxide researchgate.net
Benzo[b]thiophene P. putida Styrene Monooxygenase Benzo[b]thiophene S-oxide nih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

The oxidized derivatives of benzo[b]thiophenes, specifically the S-oxides and S,S-dioxides, can function as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netiosrjournals.org This reactivity provides a pathway to complex polycyclic structures that would be difficult to access through other synthetic routes. In these reactions, the benzo[b]thiophene S-oxide acts as the diene component, reacting with electron-deficient dienophiles like alkenes and alkynes.

For instance, the reaction of 2-substituted benzo[b]thiophene S-oxides with dienophiles such as N-phenylmaleimide or dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been documented. semanticscholar.orgiosrjournals.org The cycloaddition with alkynes typically leads to the formation of substituted naphthalenes after the extrusion of sulfur monoxide (SO). iosrjournals.org When an alkene like N-phenylmaleimide is used as the dienophile, the reaction can yield dihydro-benz[e]isoindole-dione derivatives. iosrjournals.org The viability of benzo[b]thiophene S-oxides as the diene component opens up synthetic routes to novel carbocyclic and heterocyclic frameworks. researchgate.net

Table 2: Cycloaddition Reactions of Benzo[b]thiophene S-Oxides

Diene Dienophile Product Type Reference
2-Methylbenzo[b]thiophene S-oxide Ethyl propiolate Substituted naphthalene iosrjournals.org
Benzo[b]thiophene S-oxide N-Phenylmaleimide Dihydro-benz[e]isoindole-dione iosrjournals.org
Benzo[b]thiophene S-oxide Dibenzoylacetylene Substituted naphthalene iosrjournals.org

Alkylation and Arylation of the Benzo[b]thiophene System

Direct C-H alkylation and arylation are powerful tools for the functionalization of heterocyclic systems, including benzo[b]thiophene. These methods avoid the need for pre-functionalization of the heteroaromatic ring, offering a more atom-economical approach to substituted derivatives. nih.gov

Significant progress has been made in the direct arylation of benzo[b]thiophenes. Methodologies have been developed for the regioselective β-arylation (at the C3 position) of the benzo[b]thiophene ring. One notable example involves a palladium-catalyzed reaction with aryl iodides that proceeds at room temperature. nih.govmanchester.ac.uk This system demonstrates high functional group tolerance and operational simplicity. Mechanistic studies suggest that this transformation may proceed through a Heck-type pathway involving concerted carbo-palladation and base-assisted elimination. nih.govresearchgate.net

While direct alkylation is less commonly reported, the synthesis of alkyl-substituted benzo[b]thiophenes is often achieved through cyclization strategies. For example, the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide (B99878) can yield 2-alkyl-substituted benzo[b]thiophenes. wikipedia.org Another approach involves the electrophilic cyclization of o-alkynyl thioanisoles, which can produce various 2,3-disubstituted benzo[b]thiophenes under mild conditions. nih.gov These synthetic routes provide access to benzo[b]thiophene cores bearing specific alkyl or aryl substitution patterns, which can then be further elaborated.

Table 3: Arylation of the Benzo[b]thiophene System

Substrate Coupling Partner Catalyst System Position of Arylation Reference
Benzo[b]thiophene Aryl iodide Pd(OAc)₂ / Ag₂CO₃ / HFIP C3 (β-position) nih.gov

Based on a comprehensive search for scientific literature, specific experimental spectroscopic and analytical data for the compound This compound is not available. While research and data exist for other isomers, such as ethyl benzo[b]thiophene-2-carboxylate and ethyl benzo[b]thiophene-3-carboxylate, as well as various substituted derivatives, the specific characterization data for the 6-carboxylate isomer is not present in the accessed resources. nih.govchemicalbook.comnih.govrsc.orgchemicalbook.com

The user's request requires a detailed article structured around advanced spectroscopic and analytical characterization, including specific data for ¹H NMR, ¹³C NMR, and Mass Spectrometry. To maintain scientific accuracy and strictly adhere to the provided outline focusing solely on "this compound," this article cannot be generated. Populating the requested sections with data from other isomers would be scientifically inaccurate and misleading.

Therefore, without the necessary primary data for this compound, it is not possible to fulfill the request as outlined.

Advanced Spectroscopic and Analytical Characterization in Research

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural elucidation of Ethyl benzo[b]thiophene-6-carboxylate by identifying its key functional groups. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint.

In the IR spectrum of this compound, the presence of the ester group is prominently indicated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1720-1700 cm⁻¹. Another significant absorption is the C-O stretch of the ester, which appears in the 1300-1200 cm⁻¹ region.

The aromatic benzo[b]thiophene core gives rise to several characteristic bands. The aromatic C-H stretching vibrations are expected to appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.orgvscht.cz The in-ring carbon-carbon (C=C) stretching vibrations of the fused aromatic system produce a series of bands in the 1600-1400 cm⁻¹ region. vscht.cz The aliphatic C-H stretching vibrations originating from the ethyl group (-CH₂CH₃) are found in the 3000-2850 cm⁻¹ range. vscht.cz

Raman spectroscopy provides complementary information. While the carbonyl stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations and the C-S stretching modes of the thiophene (B33073) ring are typically well-defined and can be valuable for detailed structural analysis.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on its functional groups.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity
Aromatic (Benzothiophene)C-H Stretch3100 - 3000Medium to Weak
Aromatic (Benzothiophene)C=C Ring Stretch1600 - 1400Medium to Strong
EsterC=O Stretch1720 - 1700Strong
EsterC-O Stretch1300 - 1200Strong
Aliphatic (Ethyl)C-H Stretch3000 - 2850Medium
Thiophene RingC-S Stretch710 - 600Weak to Medium

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable in the synthesis and analysis of this compound, enabling both its purification from reaction mixtures and the precise assessment of its purity.

Thin-Layer Chromatography (TLC) is commonly used for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. For benzothiophene (B83047) derivatives, a typical stationary phase is silica (B1680970) gel GF254, and visualization can be achieved under UV light (254 nm). nih.gov

Column Chromatography is the standard method for preparative purification. Silica gel is the most common stationary phase. The mobile phase, or eluent, is selected to achieve optimal separation of the target compound from byproducts and starting materials. For related ethyl benzo[b]thiophene carboxylates, solvent systems such as mixtures of pentane (B18724) and diethyl ether (e.g., 10:1 v/v) or petroleum ether and ethyl acetate (B1210297) have been successfully employed. nih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of this compound with high accuracy. While specific methods for this exact isomer are not widely published, methods for related compounds often utilize reverse-phase columns (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable compounds like this compound. Separation is achieved on a capillary column (e.g., HP-5ms), and the compound is identified by its retention time and mass spectrum. nih.gov This technique is highly sensitive and can be used to detect and quantify trace impurities.

The table below outlines typical parameters for various chromatographic techniques applicable to the analysis and purification of this compound and related compounds.

TechniqueStationary PhaseTypical Mobile Phase / EluentPurpose
Thin-Layer Chromatography (TLC)Silica Gel GF254Hexane/Ethyl Acetate mixturesReaction Monitoring, Method Development
Column ChromatographySilica Gel (60-200 mesh)Pentane/Diethyl Ether or Petroleum Ether/Ethyl Acetate gradientsPreparative Purification
High-Performance Liquid Chromatography (HPLC)Reverse-Phase (e.g., C18)Acetonitrile/Water or Methanol/Water gradients (with formic acid)Purity Assessment, Quantitative Analysis
Gas Chromatography (GC)Fused Silica Capillary (e.g., HP-5ms)Helium (Carrier Gas)Purity Assessment, Trace Impurity Analysis

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. tandfonline.comresearchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various reactivity descriptors. For benzo[b]thiophene systems, DFT studies are instrumental in understanding the influence of different functional groups on the electronic properties of the entire molecule. ub.ac.idnih.gov

Key parameters derived from DFT calculations for benzo[b]thiophene derivatives often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals (ΔEH-L) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity. semanticscholar.org Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering visual clues to its interactive behavior. researchgate.net

DFT-Calculated ParameterSignificance for ReactivityTypical Application for Benzothiophenes
EHOMO (Energy of HOMO)Indicates the ability to donate electrons. Higher energy suggests greater reactivity towards electrophiles.Predicting sites for electrophilic attack. nih.gov
ELUMO (Energy of LUMO)Indicates the ability to accept electrons. Lower energy suggests greater reactivity towards nucleophiles.Assessing susceptibility to nucleophilic attack. nih.gov
ΔEH-L (HOMO-LUMO Gap)Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity.Evaluating potential for use in optoelectronic materials and predicting reaction feasibility. ub.ac.idnih.gov
MEP Map Visualizes charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) sites.Guiding the understanding of intermolecular interactions and site selectivity. researchgate.net
Fukui Functions Quantifies the reactivity of specific atomic sites within the molecule for electrophilic, nucleophilic, or radical attack.Pinpointing the most probable sites for chemical reactions. semanticscholar.orgnih.gov

This table is generated based on principles described in the cited literature for thiophene (B33073) and benzothiophene (B83047) derivatives.

DFT calculations are pivotal in mapping out the pathways of chemical reactions involving benzo[b]thiophene derivatives. By computing the potential energy surface, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the energies of all intermediates and, crucially, the transition states that connect them. researchgate.netyoutube.com The energy of a transition state corresponds to the activation energy barrier of a reaction step, which determines the reaction rate.

For instance, DFT has been used to investigate the mechanisms of pyrolysis, cycloaddition, and functionalization reactions in benzothiophene and related systems. researchgate.netconicet.gov.aracs.org These studies help explain experimentally observed product distributions and regioselectivity. For a molecule like Ethyl benzo[b]thiophene-6-carboxylate, DFT could be employed to model reactions such as hydrolysis of the ester, electrophilic aromatic substitution on the benzene (B151609) ring, or reactions involving the thiophene moiety, providing detailed mechanistic insights before experiments are conducted. researchgate.net

One of the most practical applications of DFT is the prediction of where a molecule is most likely to react. For substituted benzo[b]thiophenes, the fused ring system presents multiple potential sites for reaction. DFT-derived local reactivity descriptors, such as condensed Fukui functions and Mulliken atomic charges, can quantify the susceptibility of each atom to electrophilic or nucleophilic attack. semanticscholar.orgnih.gov

For example, theoretical studies on related benzothiophene structures have successfully predicted the positions of electrophilic substitution (e.g., acylation, nitration) by identifying the atoms with the highest electron density or the largest HOMO coefficient. numberanalytics.com The presence of the electron-withdrawing carboxylate group at the 6-position of this compound is expected to deactivate the benzene ring toward electrophilic attack, while the thiophene ring remains a potential site for other types of reactions. DFT calculations can precisely quantify these electronic effects and predict reactivity trends across the entire molecule.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. bohrium.com This method is central to drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity. researchgate.net

Derivatives of the benzo[b]thiophene scaffold have been extensively studied as potential therapeutic agents, and molecular docking has been a key tool in this research. nih.gov These studies have explored the binding of benzothiophene derivatives to a wide array of protein targets implicated in various diseases. The docking process involves placing the 3D structure of the ligand into the active site of the protein and using a scoring function to estimate the binding affinity, often reported in kcal/mol. nih.gov The resulting binding pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.com

While specific docking studies for this compound are not prominent, the extensive research on analogous compounds demonstrates the utility of this approach. Docking simulations could readily be used to predict its potential interaction with numerous biological targets.

Target Class/ProteinTherapeutic AreaExample Benzothiophene Derivative Studied
Cholinesterases (AChE, BChE) Alzheimer's DiseaseBenzo[b]thiophene-chalcones mdpi.com
Histone Deacetylase (HDAC) CancerBenzo[b]thienyl hydroxamic acids researchgate.net
Estrogen Receptor α (ERα) Breast CancerVarious benzothiophene-containing SERDs tandfonline.com
α-Amylase DiabetesBenzothiophene-based Schiff bases and oxadiazoles (B1248032) nih.gov
Keap1 Protein Oxidative StressTetrahydrobenzo[b]thiophene derivatives researchgate.net
Bacterial Enzymes Infectious DiseasesTetrahydrobenzo[b]thiophene hybrids bohrium.com
Inflammatory Proteins (COX-2, 5-LOX) Inflammation1-Benzothiophene-2-carboxylic acid nih.gov

This interactive table summarizes findings from various molecular docking studies on the broader class of benzothiophene derivatives.

Advanced Computational Methodologies for Benzothiophene Systems

Beyond DFT and standard molecular docking, more advanced computational methods are employed to gain deeper insights into the behavior of complex molecular systems like substituted benzo[b]thiophenes.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.net Unlike the static picture provided by docking, MD simulations model the movements of the ligand and protein, accounting for conformational changes and the influence of solvent. tandfonline.comnih.gov For benzothiophene derivatives, MD simulations have been used to assess the stability of ligand-protein complexes predicted by docking and to refine the understanding of binding interactions. nih.govnih.gov These simulations can reveal, for example, the stability of key hydrogen bonds over time or subtle changes in the protein's shape upon ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another advanced computational approach. QSAR models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov By analyzing a set of known benzothiophene derivatives and their measured activities (e.g., inhibitory concentrations), QSAR models can identify key molecular descriptors (such as steric, electronic, or hydrophobic properties) that govern their potency. tandfonline.com These models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. tandfonline.com

Together, these advanced methodologies provide a multi-faceted computational toolkit that complements experimental work, accelerating the design and discovery of new functional molecules based on the versatile benzo[b]thiophene scaffold.

Advanced Research Applications and Future Directions

Non-Biological Applications in Materials Science

The benzo[b]thiophene moiety is increasingly recognized for its utility in the creation of novel functional materials. researchgate.net Its electron-rich sulfur-containing ring system provides a platform for designing molecules with specific electronic and photophysical properties. researchgate.net

The fused-ring structure of benzo[b]thiophene is a key component in the design of organic semiconductors (OSCs). mdpi.com These materials are foundational to the field of organic electronics, which seeks to create lightweight, flexible, and cost-effective electronic devices. Derivatives of the benzo[b]thiophene skeleton have been investigated for their charge transport characteristics, which are essential for electronic applications. mdpi.comresearchgate.net The planarity and potential for π-π stacking in benzo[b]thiophene-based molecules facilitate efficient charge mobility, a critical parameter for semiconductor performance. researchgate.net

Benzo[b]thiophene derivatives are actively being developed as the semiconductor layer in Organic Field-Effect Transistors (OFETs). researchgate.netmdpi.com For instance, researchers have synthesized novel solution-processable small-molecule OSCs based on the benzo[b]thieno[2,3-d]thiophene (BTT) unit. mdpi.com In one study, an OFET device using a BTT derivative as the semiconductor layer demonstrated p-channel behavior with a hole mobility of up to 0.005 cm²/Vs and a high current on/off ratio exceeding 10⁶. mdpi.comresearchgate.net Such performance highlights the potential of the benzo[b]thiophene core, for which Ethyl benzo[b]thiophene-6-carboxylate is a potential precursor, in creating efficient and stable organic electronic components. mdpi.com The structural similarity of these advanced materials to the basic benzo[b]thiophene framework underscores the latter's importance as a foundational synthetic starting point. researchgate.net

The benzo[b]thiophene scaffold can be functionalized to create highly sensitive and selective chemical sensors. A notable example is a ratiometric Schiff base fluorescent sensor derived from Ethyl 3-aminobenzo[b]thiophene-2-carboxylate, a close structural relative of the title compound. nih.gov This sensor demonstrated a highly selective and sensitive ratiometric response to Indium (In³⁺) ions, with a limit of detection as low as 8.36 x 10⁻⁹ M. nih.gov The sensor also exhibited a colorimetric and fluorescent dual-channel response, and was capable of distinguishing In³⁺ from other similar ions like Ga³⁺ and Al³⁺. nih.gov Furthermore, it could be used to detect lead (Pb²⁺) with a detection limit of 8.3 x 10⁻⁹ M. nih.gov This research illustrates how the benzo[b]thiophene core can be modified to produce sophisticated sensors for environmental and biological monitoring. nih.gov

Role as Synthetic Intermediates for Complex Molecular Architectures

Beyond materials science, this compound and related structures are valuable intermediates in organic synthesis, providing a robust platform for constructing more elaborate and functional molecules. dntb.gov.ua

The benzo[b]thiophene nucleus is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govresearchgate.net This scaffold is a key component in molecules designed to act as antimicrobial, anti-cancer, anti-inflammatory, and anti-diabetic agents, among others. nih.govresearchgate.net this compound can serve as a starting material or intermediate for the synthesis of these complex pharmaceutical agents. dntb.gov.ua For example, derivatives of benzo[b]thiophene have been synthesized and evaluated as cholinesterase inhibitors for potential application in treating neurological diseases. nih.gov Other research has focused on combining the benzo[b]thiophene nucleus with an acylhydrazone functional group to create new compounds with activity against multidrug-resistant Staphylococcus aureus. nih.gov The versatility of the benzo[b]thiophene ring allows medicinal chemists to systematically modify its structure to optimize therapeutic potency and explore structure-activity relationships (SAR). nih.gov

The thiophene (B33073) ring system, of which benzo[b]thiophene is a fused derivative, is an important building block in the agrochemical industry. beilstein-journals.org Halogenated thiophenecarboxylic acid derivatives, for example, are key intermediates for a new family of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org Given this precedent, benzo[b]thiophene precursors like this compound represent a potential starting point for the development of novel pesticides with unique modes of action. The broad utility of benzo[b]thiophene derivatives as building blocks for pharmaceutically important molecules also extends to the synthesis of other specialty chemicals, where the specific properties of the heterocyclic core can be harnessed. dntb.gov.ua

Table of Cited Research Applications for Benzo[b]thiophene Derivatives

Application Area Specific Use Compound Class Mentioned in Research
Organic Electronics Organic Field-Effect Transistors (OFETs) Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives
Chemical Sensing Fluorescent sensor for In³⁺ and Pb²⁺ Ethyl 3-aminobenzo[b]thiophene-2-carboxylate derivative
Drug Discovery Scaffold for antimicrobial agents Benzo[b]thiophene acylhydrazones
Drug Discovery Scaffold for cholinesterase inhibitors Benzo[b]thiophene-chalcone hybrids

| Agrochemicals | Precursors for insecticides | Halogenated 2-thiophenecarboxylic acids |

Table of Chemical Compounds

Compound Name
This compound
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
Benzo[b]thieno[2,3-d]thiophene
Indium (In³⁺)
Gallium (Ga³⁺)
Aluminum (Al³⁺)

Mechanistic Studies in Chemical Biology

Research into benzo[b]thiophene derivatives, including this compound, has provided significant insights into their mechanisms of action at a molecular level. These studies are crucial for understanding their therapeutic potential and for the rational design of new, more effective compounds.

Enzyme Inhibition Mechanism Elucidation

The biological activity of many benzo[b]thiophene derivatives is rooted in their ability to inhibit specific enzymes. A notable example, while not this compound itself, is a structurally related compound, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), which has demonstrated antibacterial properties through the inhibition of biotin (B1667282) carboxylase (BC). semanticscholar.org Biotin carboxylase is a critical enzyme in the fatty acid synthesis pathway of bacteria, catalyzing the first half-reaction of Acetyl-CoA carboxylase (ACC). semanticscholar.org

The inhibitory mechanism of SABA1 is considered atypical. Unlike most known inhibitors of BC that compete for the ATP-binding site, SABA1 targets the biotin-binding site of the enzyme. semanticscholar.org Its binding is significantly enhanced in the presence of ADP. semanticscholar.org This distinct mechanism of action is advantageous for developing new antibiotics, as it avoids the common ATP-binding sites found in numerous human proteins, potentially reducing off-target effects. semanticscholar.org

Another class of benzo[b]thiophene derivatives, specifically benzo[b]thiophene-3-carboxylic acid 1,1-dioxides, has been investigated as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.gov These compounds were developed based on a covalent inhibitor of RhoA, DC-Rhoin. Molecular docking analyses suggest that these derivatives exhibit a binding pattern different from that of DC-Rhoin, providing a basis for developing new anticancer agents that target this pathway. nih.gov

Structure-Activity Relationship (SAR) within Chemical Class

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the benzo[b]thiophene class, extensive SAR studies have been conducted to optimize their therapeutic properties.

In the development of antagonists for the human neurokinin-2 (hNK(2)) receptor, researchers modified a series of 6-methyl-benzo[b]thiophene-2-carboxylic acid derivatives. nih.gov The goal was to reduce the peptide-like character of the initial lead compounds to improve their in vivo activity. nih.gov This optimization led to the identification of a compound with subnanomolar potency and long-lasting in vivo effects. nih.govbohrium.com

For benzo[b]thiophene-2-carboxamides investigated for antimalarial activity, SAR studies revealed key structural features necessary for efficacy against P. falciparum. These studies help in designing derivatives with improved activity, toxicity profiles, and metabolic stability. researchgate.net Similarly, in the context of antibacterial agents, SAR analysis of benzo[b]thiophene acylhydrazones against multidrug-resistant Staphylococcus aureus has been performed. nih.gov By synthesizing derivatives with variations on the aromatic ring and at the 6-position of the benzo[b]thiophene core, researchers identified compounds with significant inhibitory concentrations against clinically relevant resistant strains. nih.gov

The table below summarizes key SAR findings for different classes of benzo[b]thiophene derivatives.

Compound ClassTarget/ActivityKey SAR Findings
6-Methyl-benzo[b]thiophene-2-carboxylic acid amidesNeurokinin-2 (NK2) receptor antagonismModifications to reduce peptide character improved in vivo potency and duration of action. nih.govbohrium.com
Benzo[b]thiophene-2-carboxamidesAntimalarial (P. falciparum)Specific structural features were identified that are crucial for in vitro activity, toxicity, and metabolic stability. researchgate.net
Benzo[b]thiophene AcylhydrazonesAntibacterial (S. aureus)Structural diversification on the aromatic ring and at position 6 of the benzo[b]thiophene nucleus led to potent hits against resistant strains. nih.gov
Benzo[b]thiophene derivativesHistone Deacetylase (HDAC) inhibitionSubstitution at the C6-position of the benzo[b]thiophene core with a three-atom spacer resulted in optimal HDAC1 inhibition. researchgate.net

Emerging Methodologies in Benzo[b]thiophene Research

The synthesis of the benzo[b]thiophene scaffold is an active area of research, with a focus on developing more efficient, sustainable, and versatile methods to create structurally diverse derivatives.

Sustainable Synthesis Approaches

Modern synthetic chemistry is increasingly focused on "green" methodologies that are more environmentally friendly. In the context of benzo[b]thiophene synthesis, several sustainable approaches have been developed.

One such method involves a photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. This reaction is initiated by green light irradiation of eosin (B541160) Y, a metal-free organic dye, which acts as the photoredox catalyst. organic-chemistry.org Another sustainable strategy is the iodine-catalyzed cascade reaction of substituted thiophenols with alkynes, which proceeds under metal- and solvent-free conditions, reducing waste and avoiding the use of toxic heavy metals. organic-chemistry.org Furthermore, the use of potassium sulfide (B99878) with o-halovinylbenzenes provides a transition-metal-free synthesis of 2-substituted benzo[b]thiophenes, tolerating a wide range of functional groups. organic-chemistry.org

Exploration of Novel Reaction Conditions

The development of novel reaction conditions and strategies is crucial for accessing new and complex benzo[b]thiophene derivatives that may not be achievable through traditional methods.

A significant advancement is the one-step synthesis of 3-substituted and multisubstituted benzo[b]thiophenes through the reaction of arynes with alkynyl sulfides. rsc.orgnih.gov This method utilizes easily accessible o-silylaryl triflates as aryne precursors and demonstrates good functional group tolerance. rsc.orgnih.gov

Other innovative methods include:

Electrophilic Sulfur Mediated Cyclization : A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt is used for the electrophilic cyclization of o-alkynyl thioanisoles, yielding 2,3-disubstituted benzo[b]thiophenes under moderate reaction conditions. organic-chemistry.orgnih.gov

Palladium-Catalyzed Reactions : Sonogashira coupling reactions between 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene and various alkynes have been used to synthesize novel derivatives. ias.ac.in

Domino Reactions : A one-pot, four-component domino reaction involving thiophenone, malononitrile, and aromatic aldehydes has been reported for the regioselective synthesis of highly functionalized benzo[b]thiophenes. malayajournal.org

The table below highlights some of the emerging synthetic methodologies.

MethodologyKey Reagents/ConditionsAdvantages
Aryne Reactiono-Silylaryl triflates, alkynyl sulfides, CsF rsc.orgnih.govOne-step synthesis, good functional group tolerance, access to multisubstituted products. rsc.orgnih.gov
Photocatalytic AnnulationEosin Y, green light irradiation organic-chemistry.orgSustainable, metal-free, regioselective. organic-chemistry.org
Electrophilic CyclizationDimethyl(thiodimethyl)sulfonium tetrafluoroborate organic-chemistry.orgnih.govModerate conditions, introduces a valuable thiomethyl group. organic-chemistry.orgnih.gov
Iodine-Catalyzed CascadeI2, substituted thiophenols, alkynes organic-chemistry.orgMetal-free, solvent-free. organic-chemistry.org
Domino ReactionThiophenone, malononitrile, aromatic aldehydes, NaOEt malayajournal.orgOne-pot, regioselective, forms four new C-C bonds in a single operation. malayajournal.org

Q & A

Q. What are the common synthetic routes for Ethyl benzo[b]thiophene-6-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves constructing the benzo[b]thiophene core followed by functionalization. For example:

  • Step 1 : Formation of the thiophene ring via cyclization of precursors like substituted benzene derivatives with sulfur-containing reagents.
  • Step 2 : Introduction of the carboxylate group at the 6-position using esterification or nucleophilic substitution.
  • Step 3 : Optimization of reaction conditions (e.g., solvent polarity, temperature, catalysts) to improve yield. For instance, highlights sulfonyl chloride intermediates and amine coupling steps for analogous compounds, suggesting similar strategies for this compound .
  • Key Characterization : Confirm purity and structure via NMR (¹H/¹³C), mass spectrometry, and HPLC (≥95% purity threshold) .

Q. How can spectroscopic and crystallographic methods resolve ambiguities in the molecular structure of this compound?

  • X-ray Crystallography : Provides definitive bond lengths, angles, and conformation. For example, and describe using X-ray diffraction to analyze spiro ring systems and hydrogen-bonding networks in related benzo[b]thiophene derivatives .
  • Complementary Techniques : Pair crystallography with IR spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) and NMR to verify substituent positions .
  • Data Interpretation : Compare experimental results with computational models (e.g., DFT calculations) to validate structural hypotheses .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Steric Effects : Bulky substituents near the carboxylate group may hinder nucleophilic attack or metal coordination. For example, notes conformational distortions in similar compounds due to spiro ring systems .
  • Electronic Effects : Electron-withdrawing groups (e.g., esters) activate the thiophene ring for electrophilic substitution. Use Hammett constants to predict reactivity trends .
  • Methodology : Employ Suzuki-Miyaura or Ullmann couplings with palladium catalysts, monitoring regioselectivity via LC-MS and isolating intermediates for XRD analysis .

Q. What strategies can address contradictions in crystallographic data for polymorphs or solvates of this compound?

  • Polymorph Screening : Use solvent-mediated crystallization under varying conditions (e.g., temperature, evaporation rate) to isolate different forms .
  • Hydrogen-Bond Analysis : Compare C-H···O and N-H···O interactions in crystal packing (e.g., shows dimer formation via N-H···O bonds) .
  • Thermodynamic Stability : Perform DSC/TGA to assess polymorph stability and lattice energy calculations (e.g., using PIXEL or DFT) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Substituent Modulation : Introduce halogens (e.g., Cl, F) at the 3-position to enhance lipophilicity and target binding, as seen in for fluorinated analogs .
  • Biological Assays : Test derivatives against enzyme targets (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR to quantify binding affinity .
  • Computational Modeling : Dock derivatives into protein active sites (e.g., using AutoDock Vina) to predict interactions and prioritize synthesis .

Methodological Considerations

  • Data Validation : Cross-reference XRD data with Cambridge Structural Database entries for analogous compounds to identify outliers .
  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, catalyst loading) to ensure consistency, as emphasized in .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., sulfonyl chlorides) and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl benzo[b]thiophene-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl benzo[b]thiophene-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.